Product packaging for Lovastatin-d3(Cat. No.:CAS No. 1002345-93-8)

Lovastatin-d3

Cat. No.: B602498
CAS No.: 1002345-93-8
M. Wt: 407.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lovastatin-d3 is a deuterium-labeled analog of Lovastatin, a potent and cell-permeable inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway. By serving as a competitive inhibitor for this enzyme, this compound and its active metabolites effectively reduce the endogenous production of cholesterol. The incorporation of three deuterium atoms in place of hydrogen creates a stable isotopic version of the parent compound, which is ideal for use as an internal standard in mass spectrometry-based quantitative analytical methods. This application is crucial for ensuring accurate pharmacokinetic and metabolic studies of Lovastatin, aiding in drug development and research by minimizing analytical variability. The primary value of this compound lies in its application as a tracer in drug metabolism and pharmacokinetics (DMPK) research. Stable isotopes like deuterium are incorporated into drug molecules largely as tracers for precise quantitation during the drug development process. Researchers utilize this compound in bioanalytical assays to quantify levels of the unlabeled drug in complex biological matrices such as plasma, serum, and tissue homogenates with high precision and accuracy. Its mechanism mirrors that of unlabeled Lovastatin, which is metabolized in the body to its active beta-hydroxyacid form that competitively inhibits HMG-CoA reductase. This inhibition decreases hepatic cholesterol production, upregulates LDL receptor expression on hepatocytes, and subsequently increases the catabolism of low-density lipoprotein (LDL) from the bloodstream. Beyond its cholesterol-lowering effects, research into Lovastatin has explored its potential neuroprotective functions, anticancer activity, and role in regulating the ROCK signaling pathway. This product is supplied for chemical and in vitro research applications. It is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses. The product is a controlled substance in some territories.

Properties

CAS No.

1002345-93-8

Molecular Formula

C24H33O5D3

Molecular Weight

407.56

Appearance

White Solid

melting_point

152-155°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

75330-75-5 (unlabelled)

Synonyms

(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  MK-803-d3;  Lovalip-d3;  Lovastatin Lactone-d3;  Mevacor-d3;  Mevinacor-d3

tag

Lovastatin

Origin of Product

United States

Synthetic Strategies and Production Methodologies for Lovastatin D3

Microbial Biosynthesis of Deuterated Variants

Microbial fermentation using the fungus Aspergillus terreus is the primary industrial method for producing lovastatin (B1675250). This biosynthetic pathway can be adapted to produce deuterated variants by introducing deuterium-labeled precursors into the fermentation medium.

Utilization of Deuterium (B1214612) Oxide-Enriched Fermentation Media

One approach to introduce deuterium into the lovastatin molecule is by cultivating Aspergillus terreus in a fermentation medium enriched with deuterium oxide (D₂O), also known as heavy water. As the fungus grows and synthesizes lovastatin, the deuterium from the D₂O can be incorporated into various positions of the lovastatin molecule through enzymatic reactions. The level of deuterium incorporation can be influenced by the concentration of D₂O in the medium.

Table 1: Theoretical Deuterium Incorporation in Lovastatin Biosynthesis using D₂O-Enriched Media

D₂O Concentration in Medium (%)Expected Deuterium Incorporation (%)Key Metabolic Pathways Involved
10LowPolyketide synthesis, Krebs cycle
50ModeratePolyketide synthesis, Krebs cycle
90HighPolyketide synthesis, Krebs cycle

Note: The actual deuterium incorporation may vary depending on the specific fermentation conditions and the tolerance of the microorganism to D₂O.

Incorporation of Isotopic Precursors (e.g., [2H]-Acetate)

A more targeted approach for deuterium labeling involves the use of specific isotopically labeled precursors. Since the biosynthesis of lovastatin by Aspergillus terreus utilizes acetate (B1210297) units as the primary building blocks for its polyketide structure, feeding the fermentation with deuterated acetate, such as [2H₃]-acetate or [2H₄]-acetate, can lead to the incorporation of deuterium at specific positions in the lovastatin molecule. This method allows for more precise control over the location of the deuterium labels.

Table 2: Predicted Deuterium Labeling Pattern in Lovastatin from [2H]-Acetate

Deuterated PrecursorPredicted Labeled Positions in Lovastatin
[2H₃]-Acetate (CD₃COOH)Methyl groups derived from acetate
[2H₄]-Acetate (CD₃COOD)Methyl and methylene groups derived from acetate

Chemical and Semi-Synthetic Approaches for Deuterated Lovastatin

Chemical and semi-synthetic methods offer an alternative to microbial biosynthesis for the production of Lovastatin-d3. These approaches typically start with non-deuterated lovastatin and introduce deuterium through chemical reactions.

Platinum-Catalyzed Hydrogen-Deuterium Exchange Reactions

A common method for introducing deuterium into organic molecules is through hydrogen-deuterium (H-D) exchange reactions catalyzed by a platinum catalyst, often platinum on carbon (Pt/C). In this process, lovastatin is treated with a source of deuterium, such as deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of the catalyst. The platinum surface facilitates the exchange of hydrogen atoms on the lovastatin molecule with deuterium atoms. The reaction conditions, including temperature, pressure, and reaction time, can be adjusted to control the extent of deuteration.

Table 3: General Conditions for Platinum-Catalyzed H-D Exchange of Organic Molecules

ParameterTypical Range
Catalyst5-10% Platinum on Carbon
Deuterium SourceDeuterium gas (D₂) or Deuterium oxide (D₂O)
Temperature25 - 150 °C
Pressure1 - 10 atm (for D₂)
SolventInert organic solvent or D₂O

Regioselective Deuteration Techniques

For specific applications, it may be desirable to introduce deuterium at particular positions within the lovastatin molecule. Regioselective deuteration techniques aim to achieve this level of control. While specific regioselective methods for lovastatin are not extensively detailed in publicly available literature, general organic chemistry principles can be applied. For instance, protecting groups could be used to shield certain reactive sites on the lovastatin molecule from H-D exchange, thereby directing the deuteration to unprotected positions. Alternatively, specific deuterating reagents that target certain functional groups could be employed to achieve regioselectivity. For example, deuteration of the methyl group on the butanoate side chain could potentially be achieved through a multi-step synthesis starting from a deuterated precursor for that specific side chain.

Advancements in Synthetic Methodologies (e.g., Continuous Flow Chemistry)

Traditional batch synthesis of isotopically labeled compounds can present challenges in terms of reaction control, scalability, and safety. Continuous flow chemistry has emerged as a transformative technology in pharmaceutical synthesis, offering significant advantages for the production of deuterated compounds like this compound.

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and selectivity. nih.gov This level of control is particularly beneficial for isotopic labeling reactions, where minimizing side reactions and ensuring high deuterium incorporation are paramount.

One promising advanced methodology is the use of continuous flow Raney nickel-catalyzed hydrogen isotope exchange (HIE). chemrxiv.orgresearchgate.net This technique allows for the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2), under catalytic conditions. A schematic of a continuous flow HIE process is depicted below:

StepDescription
1. Reagent Introduction A solution of the substrate (e.g., a lovastatin precursor) and a deuterium source are continuously pumped into the system.
2. Catalytic Reactor The mixture flows through a heated reactor packed with a Raney nickel catalyst.
3. Isotopic Exchange On the catalyst surface, hydrogen atoms on the substrate molecule are exchanged for deuterium atoms.
4. Product Collection The deuterated product continuously exits the reactor for collection and subsequent purification.

Table 1: Conceptual Application of Continuous Flow HIE for this compound Synthesis

This method offers the potential for late-stage deuteration of the lovastatin molecule or its precursors, which can be more efficient than synthesizing the entire molecule from deuterated starting materials. nih.gov The ability to fine-tune reaction conditions in a continuous flow setup can lead to higher and more selective deuterium incorporation, ultimately yielding a superior research-grade product. While the direct application of this specific technique to this compound is not extensively documented in publicly available literature, its successful use for labeling other complex pharmaceutical compounds suggests its high potential for this purpose. chemrxiv.org

Purification and Scale-Up Considerations for Research-Grade Material

The production of high-purity this compound suitable for research applications necessitates robust purification strategies and careful consideration of scale-up challenges. The primary goal is to remove any unreacted starting materials, non-deuterated or partially deuterated species, and any process-related impurities.

Purification Techniques:

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of isotopically labeled compounds. nih.gov This method offers high resolution and is capable of separating molecules with very similar structures, such as deuterated and non-deuterated isotopologues.

A typical preparative HPLC workflow for this compound would involve:

Column Selection: A reversed-phase C18 column is commonly used for the separation of statins.

Mobile Phase Optimization: A mixture of solvents, such as acetonitrile (B52724) and water (often with a small amount of acid like phosphoric acid), is used to elute the compounds from the column. The gradient and flow rate are optimized to achieve the best separation.

Fraction Collection: The eluent is monitored by a detector (e.g., UV), and fractions containing the pure this compound are collected.

Solvent Removal: The collected fractions are then concentrated to remove the mobile phase, yielding the purified product.

Scale-Up Considerations:

Transitioning from a laboratory-scale synthesis to the production of larger quantities of research-grade this compound presents several challenges:

Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents are significantly more expensive than their non-deuterated counterparts. Efficient use of these materials is crucial for cost-effective scale-up.

Maintaining Isotopic Purity: Ensuring high and consistent isotopic enrichment on a larger scale can be difficult. Reaction conditions must be meticulously controlled to prevent back-exchange or isotopic dilution.

Purification Efficiency: Preparative HPLC, while effective, can be time-consuming and solvent-intensive for large quantities. Method development to optimize loading capacity and throughput is essential. The transition from isocratic to gradient elution methods may be necessary to handle more complex mixtures at a larger scale.

Process Safety: Handling larger quantities of reagents and solvents requires stringent safety protocols and appropriate equipment to manage potential hazards.

Table 2: Key Considerations for Scaling Up this compound Production

Consideration Key Challenges Potential Solutions
Reagent Cost High cost of deuterated starting materials. Develop synthetic routes with late-stage deuteration; Optimize reaction stoichiometry.
Isotopic Purity Maintaining high deuterium incorporation; Preventing back-exchange. Precise control of reaction conditions (temperature, pressure, catalysts); Use of aprotic solvents where possible.
Purification Time-consuming and solvent-intensive for large batches. Method development for high-throughput preparative HPLC; Exploration of alternative purification techniques like crystallization.

| Safety | Handling larger volumes of flammable solvents and potentially reactive reagents. | Implementation of robust safety protocols; Use of specialized scale-up equipment and facilities. |

Advanced Analytical Methodologies for Lovastatin D3

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry stands as a cornerstone for the analysis of Lovastatin-d3, offering unparalleled sensitivity and specificity. nih.gov Various mass spectrometric techniques have been developed and optimized for its quantification in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of statins, including lovastatin (B1675250) and its deuterated analog. nih.gov This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method used in tandem mass spectrometry for quantitative analysis. nih.govrsc.org In the context of this compound, specific precursor-to-product ion transitions are monitored. For instance, a common transition monitored for this compound is m/z 425.4 → 285.4. researchgate.net This specific fragmentation pattern allows for the selective detection of this compound even in the presence of other closely related compounds. researchgate.net The optimization of these transitions is a critical step in method development to ensure maximum sensitivity and specificity. nih.gov

A study detailing the simultaneous quantification of several statins, including lovastatin, utilized selected reaction monitoring. For lovastatin, the transitions from the precursor ion at m/z 405.21 to product ions at m/z 199.13, 285.17, and 303.19 were monitored. nih.gov In another method, the transition for this compound as an internal standard was m/z 388.4 → 337.3. researchgate.net The selection of the most intense and stable fragment ions is crucial for developing a robust MRM assay. medpharmres.com

MRM Transitions for Lovastatin and its Deuterated Analog
CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Lovastatin422.1285.4 researchgate.net
This compound425.4285.4 researchgate.net
Lovastatin405.21199.13, 285.17, 303.19 nih.gov
This compound388.4337.3 researchgate.net
Lovastatin acid-d3424.3104.1 nih.gov

The efficiency of an LC-MS/MS method heavily relies on the chromatographic separation. Key parameters that are optimized include the choice of the analytical column and the composition of the mobile phase. longdom.org

For the analysis of statins, reverse-phase columns, such as C18 columns, are frequently used. researchgate.netscielo.br For example, a Gemini NX-Reverse Phase C18 column (50 × 4.6 mm; 5 μ) has been successfully employed. researchgate.net Another study utilized a Kinetex C18 column (100 × 4.6 mm, 2.6 μm). scielo.br

The mobile phase composition is tailored to achieve optimal separation and ionization. longdom.org A common approach involves a gradient elution using a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govresearchgate.net For instance, one method used a mobile phase consisting of 5 mM ammonium formate (B1220265) buffer in water (pH 3.5 with formic acid) and acetonitrile (20:80 v/v). researchgate.net Another method employed a gradient of methanol and water, both containing 0.2% formic acid and 2 mM ammonium formate. nih.gov

Optimized Chromatographic Conditions for Lovastatin Analysis
ColumnMobile PhaseFlow RateReference
Gemini NX-Reverse Phase C18 (50 × 4.6 mm; 5 μ)5 mM ammonium formate buffer in water (pH 3.5) and acetonitrile (20:80 v/v)0.400 mL/min researchgate.net
Kinetex C18 (100 × 4.6 mm, 2.6 μm)Acetonitrile: ammonium acetate (2 mM + 0.025 % formic acid) (70: 30, v/v)1.0 mL/min scielo.br
TSKgel ODS-100V C18 (50 × 2.0 mm, 5 μm)Water and methanol, both with 0.2% formic acid and 2 mM ammonium formate (gradient)400 µL/min nih.gov
Kinetex C18 (2.1 × 100 mm, 1.7 µm)0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (gradient)0.6 mL/min mdpi.com

The analysis of this compound in biological matrices such as plasma or serum requires effective sample preparation to remove interferences and concentrate the analyte. researchgate.netscielo.br Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netmedpharmres.comscielo.br

Protein precipitation is a straightforward method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.gov Liquid-liquid extraction utilizes a water-immiscible organic solvent, such as methyl tert-butyl ether, to extract the analyte from the aqueous plasma sample. scielo.br

Solid-phase extraction offers a more selective and cleaner extraction. In one method, lovastatin and its deuterated internal standard were extracted from human plasma using SPE. researchgate.net A microextraction by packed sorbent (μ-SPE) technique has also been developed for the extraction of statins from biological samples, demonstrating good recovery for multiple analytes. researchgate.net

Sample Preparation Techniques for Lovastatin Analysis
TechniqueMatrixProcedure SummaryReference
Protein PrecipitationHuman PlasmaAddition of acetonitrile, vortexing, and centrifugation. nih.gov
Liquid-Liquid ExtractionHuman PlasmaExtraction with methyl tert-butyl ether. scielo.br
Solid-Phase ExtractionHuman PlasmaExtraction using a solid sorbent material. researchgate.net
Microextraction by Packed Sorbent (μ-SPE)Biological SamplesExtraction using pipette tips packed with sorbent. researchgate.net

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Applications

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique for determining the isotopic composition of specific compounds. dshs-koeln.denih.gov While less common than LC-MS/MS for routine quantitative analysis of drugs, GC-C-IRMS has applications in metabolic studies and for distinguishing between endogenous and exogenous sources of a compound. dshs-koeln.denih.gov In the context of this compound, GC-C-IRMS could potentially be used to trace the metabolic fate of the deuterated compound. vulcanchem.com The technique provides high precision in isotope ratio measurements, which is particularly useful at low enrichment levels. nih.gov

Spectroscopic Characterization and Quantitative Analysis

Spectroscopic techniques are fundamental in the analysis of deuterated compounds like this compound, providing critical information on structure, purity, and concentration. These methods leverage the interaction of molecules with electromagnetic radiation to yield detailed analytical data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules such as this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. In the context of this compound, ¹H NMR is particularly useful for confirming the position and extent of deuterium (B1214612) incorporation. The resulting spectra would show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium atoms.

In metabolomics studies, NMR is employed to identify and quantify metabolites in biological samples. While specific studies on this compound metabolomics are not extensively detailed in the provided results, the general application of NMR in this field is well-established. For instance, NMR has been used to determine the total statin content in red yeast rice products, which naturally contain lovastatin (monacolin K). nih.gov The technique's ability to simultaneously detect a wide range of compounds makes it suitable for tracking the metabolic fate of this compound in biological systems. nih.gov The structural confirmation of lovastatin and related compounds is often supported by detailed analyses of 1D and 2D NMR data. uq.edu.auresearchgate.net

A typical ¹H NMR spectrum of lovastatin shows characteristic resonances in both the mid-field (δ 4.0-6.0 ppm) and aliphatic regions (δ 0.8-3.0 ppm). nih.gov For this compound, the deuteration at specific positions would lead to the disappearance of the corresponding proton signals, providing unambiguous confirmation of the isotopic labeling.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. ste-mart.com Lovastatin exhibits a characteristic UV absorbance maximum, which allows for its quantification in various matrices. smbb.mx This method is valued for its simplicity, speed, and cost-effectiveness compared to more complex techniques like HPLC. smbb.mx

The quantification of lovastatin using UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. smbb.mx A standard calibration curve is typically prepared by measuring the absorbance of a series of solutions with known concentrations of the analyte. smbb.mx For lovastatin, the maximum absorption wavelength is often observed around 238 nm or 248 nm. smbb.mxresearchgate.net

While UV-Vis spectrophotometry is a powerful tool, its application in complex matrices like fermentation broths can be challenging due to interference from other components that absorb at similar wavelengths. openbiotechnologyjournal.comresearchgate.net In such cases, derivative spectrophotometry can be employed to enhance selectivity and resolve overlapping spectra. researchgate.netnih.gov

Table 1: UV-Vis Spectrophotometric Data for Lovastatin Quantification

ParameterValueReference
Maximum Absorption Wavelength (λmax)248 nm smbb.mx
Linearity Range0.1-34 mg/L nih.gov
Correlation Coefficient (r²)0.995 nih.gov

This table presents typical parameters for the quantification of lovastatin using UV-Vis spectrophotometry.

X-ray Diffraction (XRD) is a primary technique for characterizing the solid-state form of crystalline materials. pdx.edu It provides information about the crystal structure, polymorphism, and degree of crystallinity of a substance. For pharmaceutical compounds like lovastatin, the solid-state form can significantly impact properties such as solubility and dissolution rate. researchgate.net

The XRD pattern of a crystalline material is unique and acts as a fingerprint for that specific solid form. The diffraction spectra of pure lovastatin exhibit sharp and intense peaks, indicative of its crystalline nature. researchgate.net In contrast, amorphous forms of lovastatin, which may be prepared to enhance solubility, show a lack of these sharp peaks, presenting a halo pattern instead. researchgate.netpharmtech.com

Studies have utilized XRD to investigate the physical state of lovastatin in various formulations, such as solid dispersions with hydrophilic carriers. researchgate.net A reduction in the number and intensity of peaks in the XRD pattern of a lovastatin solid dispersion compared to the pure drug indicates a decrease in crystallinity or a transition to an amorphous state. researchgate.netpharmtech.com This change in the solid-state form is often correlated with improved dissolution properties. researchgate.net

Table 2: XRD Peak Characteristics for Lovastatin

SamplePeak CharacteristicsImplicationReference
Pure LovastatinSharp, intense peaksCrystalline nature researchgate.netpharmtech.com
Lovastatin Solid DispersionReduced number and intensity of peaksDecreased crystallinity/amorphous nature researchgate.netpharmtech.com

This table summarizes the general XRD characteristics observed for different solid-state forms of lovastatin.

Method Validation Parameters in Bioanalytical Research

Method validation is a critical process in bioanalytical research to ensure the reliability and accuracy of quantitative data. This process involves the evaluation of several key parameters as outlined by regulatory guidelines.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. researchgate.net

In the bioanalysis of statins, calibration curves are constructed by plotting the peak area ratios of the analyte to an internal standard against the corresponding concentrations. medwinpublishers.com A linear least-squares regression analysis is typically used to fit the data, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.govcuestionesdefisioterapia.com For lovastatin and its metabolites, linear ranges have been established in various matrices, including human plasma. nih.gov

Table 3: Linearity and Calibration Range Data for Lovastatin Analysis

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSHuman Plasma1–1000 nM (for Lovastatin Acid)> 0.995 nih.gov
Derivative SpectrophotometryPharmaceutical Formulation0.1-34 mg/L0.995 nih.gov
HPLC-UVSkin Permeation Study0.50-200.00 µg/ml0.998-1.000 researchgate.net

This table provides examples of established linearity and calibration ranges for lovastatin using different analytical techniques.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. cuestionesdefisioterapia.comhspublishing.org The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. cuestionesdefisioterapia.comhspublishing.org

These limits are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. hspublishing.org For bioanalytical methods, the LOQ is a particularly important parameter as it defines the lower end of the calibration range. nih.gov

Table 4: Detection and Quantification Limits for Lovastatin

Analytical MethodLODLOQReference
Derivative Spectrophotometry0.03 mg/L0.09 mg/L researchgate.netnih.gov
HPLC-UV0.0138-0.0860 µg/ml0.0419-0.2615 µg/ml researchgate.net
NMR6 mg/L13 mg/L nih.gov
LC-MS/MS (Lovastatin Acid)-1 nM nih.gov

This table presents the reported limits of detection and quantification for lovastatin determined by various analytical methods.

Evaluation of Precision, Accuracy, and Reproducibility

The validation of analytical methods using this compound as an internal standard demonstrates high levels of precision, accuracy, and reproducibility across various studies. These parameters are essential for ensuring that the method can reliably quantify the target analyte in different batches and on different days.

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and it is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variations), and reproducibility (inter-laboratory precision). europa.eu For methods quantifying Lovastatin in human plasma using a deuterated internal standard, intra- and inter-day precision values are consistently low, indicating minimal variability. For example, one ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method reported intra- and inter-day precision (RSD) values below 15%. nih.gov Another study using derivative spectrophotometry showed acceptable precision with an RSD of less than 2.1%. nih.govresearchgate.net Similarly, a high-performance liquid chromatography (HPLC) method for quantifying statins reported a relative standard deviation of less than 2%. wjbphs.com

Accuracy, which measures the closeness of the determined value to the true value, is often reported as percent recovery or relative error (RE). In a UPLC-MS/MS method for Lovastatin, the accuracy (RE) was found to be between -7.6% and 9.3% across all quality control levels. nih.gov An HPLC-UV method demonstrated an average within-run and between-run accuracy of 113.33% and 105.72%, respectively. researchgate.net Other methods have reported accuracy for Lovastatin quantification with an error percentage of less than 3% and recovery values between 98.8% and 101.6%. nih.govresearchgate.netwjbphs.com

Reproducibility is demonstrated by the consistency of results across different analytical runs and conditions. The validation of methods across different days and with different equipment confirms their robustness for routine analysis. europa.eu The consistent performance in these studies underscores the reliability of using this compound as an internal standard for quantitative bioanalysis.

Table 1: Summary of Precision and Accuracy Data for Analytical Methods Utilizing a Lovastatin Internal Standard This table is interactive. Users can sort columns by clicking on the headers.

Analytical Method Matrix Precision (%RSD/%CV) Accuracy (%Recovery/%RE) Source
UPLC-MS/MS Human Plasma Intra- and Inter-day: <15% -7.6% to 9.3% (RE) nih.gov
HPLC-UV Human Plasma Within-run: 10.45%, Between-run: 8.68% Within-run: 113.33%, Between-run: 105.72% researchgate.net
Derivative Spectrophotometry Tablets <2.1% <3% (Error) nih.govresearchgate.net
RP-HPLC Bulk Drug / Dosage Forms <2% 98.8% – 101.6% wjbphs.com
LC-MS/MS Human Plasma Intra-day: <14%, Inter-day: <10% Not Specified wjbphs.com

Stability Assessment in Analytical Samples and Matrices

The stability of this compound in various matrices and under different storage conditions is a cornerstone of its utility as an internal standard. Degradation of the internal standard can lead to inaccurate quantification of the target analyte. Therefore, stability assessments are a mandatory component of method validation.

Studies have evaluated the stability of Lovastatin and its deuterated analogues under a range of conditions, including freeze-thaw cycles, short-term (bench-top) storage at room temperature, and long-term storage in a frozen state. mdpi.comimpactfactor.org Research confirms that multiple statins and their internal standards are generally stable in frozen plasma at temperatures of -70°C and -80°C, with measurements remaining within ±15% of the initial concentrations over periods ranging from days to years. mdpi.com

One study on the validation of an LC-MS/MS method for Lovastatin and its metabolite involved assessing the short-term and long-term stability of the stock solutions of the internal standard. impactfactor.org The solutions were found to be stable at both ambient temperature and refrigerated conditions (2-8°C). impactfactor.org Another investigation into sustained-release pellets of Lovastatin found that the drug experienced less than 1% degradation after an accelerated stability test of 3 months at 40°C and 75% relative humidity, indicating the molecule's inherent stability. nih.gov The thermal stability of Lovastatin has been shown to be robust up to 190°C in air and 205°C in nitrogen. researchgate.net This inherent stability is expected to extend to its deuterated form, this compound.

Table 2: Stability of Lovastatin in Various Conditions This table is interactive. Users can sort columns by clicking on the headers.

Condition Matrix/Sample Type Duration Finding Source
Long-Term Storage Plasma Up to 2 years Stable within ±15% of initial concentration mdpi.com
Frozen Storage Plasma Not Specified Stable mdpi.com
Stock Solution Stability Methanol:Water (50:50, v/v) Short- and Long-Term Stable at ambient and 2-8°C impactfactor.org
Freeze-Thaw Cycles Saliva 3 cycles Stable (91-103% of baseline) researchgate.net
Bench-Top Stability Saliva 24 hours at Room Temp Stable (94-107% of baseline) researchgate.net
Accelerated Stability Sustained-Release Pellets 3 months at 40°C / 75% RH <1% degradation nih.gov

Applications of Lovastatin D3 in Preclinical and Mechanistic Research

Role as an Internal Standard in Quantitative Bioanalytical Methods

Lovastatin-d3 is widely employed as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis because it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results. europa.eu

Application in Quantification of Lovastatin (B1675250) and its Metabolites in in vitro and ex vivo Models

This compound is instrumental in the precise quantification of lovastatin and its active metabolite, lovastatin acid, in various research models. nih.gov For instance, in studies evaluating drug metabolism, this compound allows for the accurate measurement of the parent drug and its metabolites in samples from in vitro systems like liver microsomes or in ex vivo tissues. researchgate.netnih.gov This capability is essential for characterizing the pharmacokinetic profile of lovastatin and understanding how it is processed in different biological systems. The ability to reliably quantify both the prodrug (lovastatin) and its active form (lovastatin acid) is vital for correlating drug concentrations with pharmacological effects. impactfactor.org

Investigating Lovastatin Biotransformation and Metabolism in Non-Human Models

The study of drug metabolism is a cornerstone of preclinical research, providing insights into how a drug is processed by the body. This compound is a valuable tool in these investigations, facilitating the elucidation of metabolic pathways and the characterization of metabolites in non-human models.

In vitro Microsomal Metabolism Studies (e.g., Rat and Mouse Liver Microsomes)

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are frequently used to study hepatic metabolism in vitro. nih.gov Studies using rat and mouse liver microsomes have been pivotal in understanding the biotransformation of lovastatin. nih.gov

Research utilizing liver microsomes from rats and mice has identified several key metabolic pathways for lovastatin. nih.govnih.gov These include:

Hydroxylation: The addition of a hydroxyl group, primarily at the 6'-position of the molecule, is a major metabolic route. nih.gov

Lactone Hydrolysis: The inactive lactone prodrug, lovastatin, is hydrolyzed to its active β-hydroxyacid form. nih.gov

β-Oxidation: This process, observed in rodents, involves the shortening of the heptanoic acid side chain to a pentanoic acid derivative. nih.gov

The chromatographic pattern of metabolites produced by human liver microsomes has been found to be similar to that of rat liver microsomes. nih.gov

Metabolic studies have revealed the formation of several key metabolites. In both rat and mouse liver microsomes, 6'-beta-hydroxy-lovastatin was identified as the major metabolite, accounting for about half of the total metabolism. nih.govnih.gov Other metabolites produced include a 6'-exomethylene derivative and a 3"-hydroxy analog. nih.gov The biotransformation of lovastatin is also stereoselective, with hydroxylation at the 6'-position occurring to specifically form the 6'-beta-hydroxy isomer. nih.govnih.gov

The relative abundance of these metabolites can be species-dependent. For example, rat liver microsomes tend to produce higher amounts of the 6'-exomethylene and 3"-hydroxy metabolites compared to mouse liver microsomes. nih.gov

Table 1: Major Metabolic Pathways of Lovastatin in Rat and Mouse Liver Microsomes

Metabolic PathwayKey ReactionMajor Metabolite(s)
Hydroxylation Addition of a hydroxyl group6'-beta-hydroxy-lovastatin, 3"-hydroxy-lovastatin
Lactone Hydrolysis Opening of the lactone ringLovastatin hydroxy acid
Dehydrogenation Formation of a double bond6'-exomethylene-lovastatin
β-Oxidation Shortening of the side chainPentanoic acid derivative

Table 2: Comparison of Lovastatin Metabolism in Rat vs. Mouse Liver Microsomes

MetaboliteRelative Production in Rat MicrosomesRelative Production in Mouse Microsomes
6'-beta-hydroxy-lovastatin MajorMajor
6'-exomethylene-lovastatin HigherLower
3"-hydroxy-lovastatin HigherLower
Hydroxy acid form HigherLower
Cytochrome P450 Enzyme Involvement (e.g., CYP3A4, CYP109E1) in Dehydrogenation and Hydroxylation

The biotransformation of lovastatin is significantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze key oxidative reactions. wikipedia.orgmdpi.com this compound is instrumental in studies designed to trace and quantify the metabolites formed through these pathways.

The primary enzyme responsible for lovastatin metabolism in humans is CYP3A4, which is predominantly found in the liver and intestine. wikipedia.orgpharmgkb.orgdroracle.aidrugbank.com This enzyme facilitates both the hydroxylation and dehydrogenation of the lovastatin molecule. wikipedia.orgnih.gov Hydroxylation at the 6'-position of the fused-ring system is a principal metabolic pathway. nih.govportico.org A novel dehydrogenation reaction, also catalyzed by the CYP450 system, results in the formation of a 6'-exomethylene derivative. nih.govnih.gov The requirement of NADPH and inhibition by known CYP inhibitors like SKF-525A and metyrapone (B1676538) confirm the central role of this enzyme system in these transformations. nih.gov

In addition to human enzymes, microbial CYPs have been explored for their potential in generating lovastatin metabolites. The enzyme CYP109E1, from the bacterium Bacillus megaterium, has demonstrated the ability to regioselectively hydroxylate lovastatin, producing 6'β-hydroxy-lovastatin. nih.govresearchgate.net This bacterial P450 enzyme also shows catalytic activity towards other statins, highlighting its versatility in drug metabolism studies. nih.govscience.govresearchgate.net

In vivo Metabolic Fate Studies in Animal Models (e.g., Rat, Mouse, Rabbit)

Understanding the metabolic fate of lovastatin in preclinical animal models is crucial for predicting its behavior in humans. This compound is employed as an internal standard in these in vivo studies to ensure accurate quantification of lovastatin and its various metabolites from biological samples like plasma, bile, and tissue homogenates.

Studies in rodents have revealed three main biotransformation routes for lovastatin:

Hydrolysis: The inactive lactone prodrug is hydrolyzed to its open-chain β-hydroxyacid form, which is the pharmacologically active inhibitor of HMG-CoA reductase. drugbank.comportico.orgnih.gov

Oxidation: The fused-ring system undergoes CYP450-mediated oxidation, leading to hydroxylated and dehydrogenated metabolites. nih.gov

β-Oxidation: An atypical beta-oxidation of the dihydroxy acid side chain occurs, which is a major metabolic pathway in rodents but not in dogs or humans. nih.gov

In both rats and mice, liver microsomes actively metabolize lovastatin. nih.gov The primary metabolite formed is 6'-hydroxy-lovastatin, accounting for approximately half of the total metabolism in these species. nih.govportico.org

Significant species-dependent differences in lovastatin metabolism have been identified through comparative studies, often relying on stable isotope-labeled standards like this compound for precise analysis.

While hydroxylation and hydrolysis occur across species, a key difference is the presence of a β-oxidation pathway in rodents (mice and rats) that is absent in dogs and humans. nih.gov This pathway involves the beta-oxidation of the dihydroxy acid side chain to form a pentanoic acid derivative, which is then conjugated with taurine (B1682933) and excreted in the bile. nih.gov

Even between closely related species like rats and mice, the metabolic profiles show quantitative differences. The rate of metabolism in mouse liver microsomes is approximately 37% higher than in rat liver microsomes. nih.gov Furthermore, rat liver microsomes tend to produce two- to four-fold higher amounts of the 6'-exomethylene, 3"-hydroxy, and hydroxy acid metabolites compared to mouse liver microsomes. nih.gov These findings underscore the importance of selecting appropriate animal models in preclinical drug development.

The substitution of hydrogen with deuterium (B1214612) at a site of metabolic cleavage can slow down the rate of reaction, a phenomenon known as the kinetic isotope effect (KIE). nedmdg.orgnih.gov This can lead to significant alterations in a drug's pharmacokinetic profile. While this compound is primarily used as an internal standard, the principles of deuteration can be applied to potentially modify its pharmacokinetic properties.

A slower metabolic rate can lead to:

Increased Systemic Exposure (AUC): The drug remains in the circulation for longer, increasing the area under the plasma concentration-time curve. nih.govnih.gov

Increased Peak Plasma Concentration (Cmax): Slower first-pass metabolism can lead to higher peak concentrations. nih.gov

Prolonged Half-Life and Hepatic Residence Time: A reduced rate of clearance extends the drug's half-life. tandfonline.combioscientia.de

Reduced Metabolite Load: The formation of specific metabolites can be attenuated. nih.gov

Studies on other deuterated drugs in preclinical models illustrate these effects. For instance, oral administration of d3-enzalutamide to rats resulted in a 102% increase in AUC compared to the non-deuterated parent compound. nih.gov Similarly, deuterated methadone (d9-methadone) showed a 5.7-fold increase in AUC and a significantly lower clearance rate in mice. nih.gov These examples highlight the potential of deuterium substitution to enhance pharmacokinetic profiles, a strategy that could theoretically be applied to lovastatin. nih.govresearchgate.net

Mechanistic Elucidation of Lovastatin's Biological Activities

This compound and other isotopic tracers are pivotal in studies aimed at understanding the precise molecular mechanisms through which lovastatin exerts its biological effects.

Enzyme Inhibition Kinetics and Substrate Binding Studies (e.g., HMG-CoA Reductase)

The primary mechanism of action of lovastatin is the potent and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.commdpi.com In its active β-hydroxyacid form, lovastatin mimics the structure of the natural substrate, HMG-CoA. mdpi.comhelsinki.fi

Kinetic studies, which use standards like this compound for accurate quantification, have demonstrated that statins bind to HMG-CoA reductase with extremely high affinity. The inhibitor binding constant (Ki) for lovastatin's active form is in the nanomolar range (e.g., 0.6 nM), whereas the Michaelis constant (Km) for the natural substrate HMG-CoA is in the micromolar range (e.g., 4 µM). mdpi.commedchemexpress.com This indicates a significantly tighter binding of the inhibitor compared to the substrate.

X-ray crystallography studies have provided a structural basis for this potent inhibition, showing that lovastatin binds to the active site of the enzyme, interacting with critical catalytic and substrate-binding residues. nih.gov This competitive binding effectively blocks the enzyme from converting HMG-CoA to mevalonate, thereby inhibiting the cholesterol synthesis pathway. helsinki.fi

Exploration of Cellular Pathway Perturbations using Isotopic Tracers (e.g., SILAC-based Proteomics)

Beyond its direct effect on HMG-CoA reductase, lovastatin induces broader changes in cellular function. Isotopic tracer techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), have been used to explore these perturbations on a proteome-wide scale. nih.govnih.gov

In one such study, SILAC-based quantitative proteomics was used to analyze protein expression changes in HL-60 cells following lovastatin treatment. nih.gov This powerful technique allows for the direct comparison of protein abundance between treated and untreated cell populations. The research quantified approximately 3,200 proteins and found that about 120 of them showed significant changes in expression levels upon lovastatin exposure. nih.govnih.gov

The results confirmed the expected inhibition of the cholesterol biosynthesis pathway but also revealed several novel cellular pathways perturbed by lovastatin. nih.gov These included:

Estrogen Receptor Signaling: Manifested by the decreased expression of estrogen receptor α and related proteins. nih.govnih.gov

Glutamate (B1630785) Metabolism: Indicated by the downregulation of glutamine synthetase. nih.govnih.gov

Protein Ubiquitination Pathway: Lovastatin treatment led to alterations in this critical regulatory pathway. nih.govnih.gov

These findings, enabled by an isotopic tracer methodology, provide a deeper understanding of the pleiotropic effects of lovastatin beyond simple cholesterol reduction. nih.govresearchgate.net

Table of Mentioned Compounds

Effects on Cholesterol Biosynthesis Pathway Regulation

Lovastatin is a well-established inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. patsnap.comdrugbank.comscielo.br By blocking this enzyme, lovastatin reduces the production of mevalonate, a crucial precursor for cholesterol synthesis. patsnap.com This inhibition leads to a decrease in hepatic cholesterol levels, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on liver cells. drugbank.com The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, contributing to the drug's lipid-lowering effects. patsnap.comdrugbank.com

Quantitative proteomic studies have confirmed the expected inhibition of the cholesterol biosynthesis pathway by lovastatin. nih.govnih.gov Research using stable isotope labeling by amino acids in cell culture (SILAC) in HL-60 cells demonstrated significant alterations in protein expression upon lovastatin treatment, affirming its primary mechanism of action. nih.govnih.gov

Modulation of Estrogen Receptor Signaling Pathway

Beyond its role in cholesterol metabolism, research has revealed that lovastatin can perturb the estrogen receptor signaling pathway. nih.govnih.gov Quantitative proteomic analysis in HL-60 cells showed that lovastatin treatment led to a diminished expression of estrogen receptor α (ERα) and steroid receptor RNA activator 1 (SRA), among other related proteins. nih.govnih.gov Specifically, ERα, SRA, general transcription factor TFIIB, and other components of the activator-recruited cofactor complex were downregulated by approximately 30%. nih.gov This modulation of the estrogen receptor signaling pathway suggests a potential role for lovastatin in processes beyond lipid regulation, including those relevant to cancer biology. nih.govfrontiersin.org

Alterations in Glutamate Metabolism and Protein Ubiquitination Pathway

Further proteomic investigations have uncovered lovastatin's influence on glutamate metabolism and the protein ubiquitination pathway. nih.govnih.gov In HL-60 cells, lovastatin treatment resulted in the downregulation of glutamine synthetase and γ-glutamylcysteine synthetase, key enzymes in glutamate metabolism. nih.govnih.gov Additionally, the study observed that lovastatin perturbed the protein ubiquitination pathway. nih.govnih.gov These findings highlight novel cellular pathways affected by lovastatin, expanding the understanding of its broader biological effects. nih.govnih.gov

Impact on Specific Biochemical Cycles and Metabolomics Profiles in Disease Models

Lipid Metabolism Pathway Adjustments (e.g., Glycerophospholipid, Linoleic Acid, Sphingolipid, Arachidonic Acid) in Rabbit Femoral Head Necrosis Models

Untargeted metabolomics studies in rabbit models of steroid-induced necrosis of the femoral head have demonstrated that lovastatin can adjust lipid metabolism pathways. nih.govnih.gov The administration of lovastatin was found to affect glycerophospholipid metabolism, linoleic acid metabolism, sphingolipid metabolism, and arachidonic acid metabolism. nih.govnih.gov These changes in lipid profiles are believed to be associated with lovastatin's ability to prevent glucocorticoid-induced femoral head necrosis by adjusting lipid metabolism, inhibiting fat cell formation (adipogenesis), and delaying bone cell death (osteocyte apoptosis). nih.govnih.gov

Research into Drug-Drug Interaction Mechanisms at a Mechanistic Level (Non-Clinical Models)

Lovastatin is metabolized by the cytochrome P450 enzyme CYP3A4. nih.govoatext.com This metabolic pathway is a key factor in potential drug-drug interactions. For instance, co-administration with strong inhibitors of CYP3A4, such as certain antifungal agents (e.g., itraconazole, ketoconazole), can significantly increase the plasma concentrations of lovastatin, raising the risk of toxicity. oatext.com Conversely, inducers of CYP3A4 can decrease lovastatin's plasma levels. medscape.com

Research has also explored the interaction between statins and vitamin D. Since vitamin D is derived from cholesterol, inhibiting cholesterol synthesis with statins could theoretically reduce vitamin D synthesis. nih.gov Furthermore, both lovastatin and vitamin D are linked to CYP3A4, with some studies suggesting that vitamin D can induce this enzyme. nih.govoup.com This could potentially alter the metabolism of lovastatin, although the clinical significance of this interaction requires further investigation. nih.govoup.com

Cytochrome P450 Enzyme System Inhibition (e.g., CYP3A4)

The metabolism of Lovastatin is extensively mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the primary isoforms responsible for its oxidative metabolism. nih.govcore.ac.uk These enzymes convert the inactive lactone form of Lovastatin into its active β-hydroxy acid form and other hydroxylated metabolites. nih.govuni-tuebingen.de Due to this metabolic pathway, there is a significant potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of CYP3A4.

In preclinical research, understanding the potential of new chemical entities to inhibit CYP3A4 is a crucial step in drug development. Lovastatin is often used as a probe substrate for CYP3A4 activity. In these assays, this compound is indispensable as an internal standard. nih.gov By adding a known quantity of this compound to the experimental sample, researchers can use liquid chromatography-mass spectrometry (LC-MS/MS) to accurately quantify the amount of Lovastatin that is metabolized by CYP3A4 over time. The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Lovastatin, but its increased mass allows it to be distinguished by the mass spectrometer. scholarhub.vn This methodology provides high-precision data on the rate of metabolism and the extent of inhibition caused by a co-administered drug.

Table 1: Role of this compound in Studying CYP-Mediated Metabolism

Enzyme/System Role in Lovastatin Metabolism Application of this compound Research Finding
CYP3A4/CYP3A5 Primary enzymes for oxidative metabolism of Lovastatin and its lactone form. nih.govcore.ac.ukuni-tuebingen.de Serves as a stable isotope-labeled internal standard for LC-MS/MS quantification. nih.gov Enables precise measurement of Lovastatin metabolism to assess inhibition or induction of CYP3A4/5 by other compounds.

| Paraoxonases (PON1, PON3) | Involved in the hydrolysis of the inactive lactone form to the active acid form. nih.govcore.ac.uk | Used as an internal standard to study the enzymatic hydrolysis of Lovastatin-lactone. nih.govcore.ac.uk | Facilitates studies on the interindividual variability of Lovastatin activation due to genetic polymorphisms in PON enzymes. nih.govcore.ac.uk |

Transporter-Mediated Interactions (e.g., Organic Anion Transporting Polypeptides (OATP))

The disposition of Lovastatin is not only governed by metabolic enzymes but also by drug transporters. Organic Anion Transporting Polypeptides, particularly OATP1B1 (encoded by the SLCO1B1 gene), play a significant role in the hepatic uptake of Lovastatin from the bloodstream. This uptake is a critical step for the drug to reach its site of action in the liver and for its subsequent metabolism and elimination.

Preclinical studies investigating transporter-mediated drug-drug interactions often use in vitro systems, such as cells engineered to express specific transporters like OATP1B1. In these assays, Lovastatin is used as a substrate to determine if other drugs can inhibit its transport. As with metabolic studies, this compound is the preferred internal standard for quantifying the concentration of Lovastatin inside and outside the cells. Its use allows for the accurate determination of transport kinetics and inhibition constants (IC50), providing clear insights into the potential for clinically relevant interactions. The precision afforded by using this compound is essential for building predictive models that can forecast the in vivo consequences of transporter inhibition.

Research into Impurity and Degradation Product Characterization

The chemical purity and stability of an analytical standard are paramount for its reliability in quantitative assays. Research into the impurity profile and degradation pathways of this compound is therefore essential to ensure its quality and proper use.

Identification and Profiling of Deuterated Impurities and Related Substances (e.g., Epi Lovastatin Hydroxy Acid-d3)

The synthesis of this compound can result in the formation of various related substances and deuterated impurities. Identifying and profiling these impurities is a critical quality control measure. synzeal.comaxios-research.com These impurities can arise from the starting materials, intermediates, or side reactions during the deuteration process. The presence of such impurities could potentially interfere with the quantification of Lovastatin in sensitive analytical methods.

One notable related substance is Epi Lovastatin Hydroxy Acid-d3, an epimer of the active acid form of the drug. synzeal.compharmaffiliates.com Its characterization is important as it may be formed during synthesis or degradation. Regulatory guidelines often require that such impurities are identified and quantified to ensure the reference standard meets purity specifications. synzeal.com Analytical techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry are employed for the profiling of these substances.

Table 2: Known Deuterated Impurities and Related Substances of this compound

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1002345-93-8 C₂₄H₃₃D₃O₅ 407.56
Epi this compound 1330264-51-1 C₂₄H₃₃D₃O₅ 407.56
This compound Hydroxy Acid Sodium Salt 1217528-38-5 C₂₄H₃₄D₃NaO₆ 447.56
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt 1329834-74-3 C₂₄H₃₄D₃NaO₆ 447.56

Data sourced from chemical supplier catalogs. pharmaffiliates.comaxios-research.compharmaffiliates.comclearsynth.com

Stability and Degradation Pathway Investigations of this compound and its Analogs

Investigating the stability of this compound is crucial for defining its proper storage conditions and shelf-life as a reference standard. The degradation of the standard could lead to inaccurate results in the assays where it is used. The degradation pathways of this compound are expected to be similar to those of Lovastatin, which is known to be susceptible to hydrolysis and oxidation.

Hydrolysis of the lactone ring is a primary degradation pathway, particularly under alkaline or acidic conditions, which yields the corresponding hydroxy acid form. Oxidative conditions can also lead to the formation of various degradation products. Stability studies are typically performed under stressed conditions (e.g., high temperature, humidity, light, and oxidizing agents) to accelerate degradation and identify potential degradants. scbt.com

Stability-indicating analytical methods, such as LC-MS/MS, are developed to separate and quantify this compound from its potential degradation products. scholarhub.vn A safety data sheet for this compound indicates that it is stable when stored at -20°C and should be protected from strong oxidizing agents and direct sunlight. scbt.com These investigations ensure that the integrity of the standard is maintained throughout its use in preclinical research, thereby ensuring the validity of the resulting pharmacokinetic and metabolic data.

Q & A

Q. What analytical methods are recommended for quantifying Lovastatin-d3 in pharmacokinetic studies?

A validated LC-MS/MS method is widely used, employing solid-phase extraction (SPE) for sample preparation. Separation is achieved using a Luna C18 column (100 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a 90:10 ratio. Quantification relies on monitoring transitions at m/z 422.1 → 285.4 (lovastatin) and 425.4 → 285.4 (this compound) in positive ionization mode .

Q. Why is this compound preferred as an internal standard (IS) in LC-MS/MS assays?

this compound, a stable isotope-labeled analog, minimizes matrix effects and ensures chromatographic behavior identical to the analyte. Its use improves precision by compensating for extraction efficiency and ionization variability, critical for bioanalytical method validation .

Q. How should researchers validate the specificity and sensitivity of this compound assays?

Conduct cross-validation with blank plasma samples to confirm no interference at analyte/IS retention times. Sensitivity is determined via lower limits of quantification (LLOQ), typically ≤1 ng/mL, with precision (CV ≤15%) and accuracy (85–115%) across calibration ranges .

Q. What experimental conditions are critical for preventing inter-conversion between Lovastatin and its metabolites?

Maintain samples in ice-cold water baths during processing to reduce hydrolysis. Optimize pH (3.6) and temperature (4°C) to stabilize the lactone form, as deviations may lead to overestimation of the active hydroxy acid metabolite .

Q. How can researchers ensure reproducibility in cross-laboratory studies using this compound?

Adhere to FDA/EMA bioanalytical guidelines, including rigorous documentation of extraction recovery (≥80%), matrix effect evaluations (±15% deviation), and inter-day precision testing. Share detailed SOPs for SPE and LC-MS/MS parameters .

Advanced Research Questions

Q. What statistical approaches resolve discrepancies in this compound assay results across studies?

Apply Bland-Altman analysis to assess bias between methods. Investigate potential sources of variability, such as ion suppression in different plasma batches or IS degradation during long-term storage (-80°C) .

Q. How can isotopic interference be minimized when using this compound in high-resolution mass spectrometry (HRMS)?

Use HRMS with resolving power >50,000 to distinguish isotopic clusters of this compound from endogenous compounds. Validate isotopic purity (>97%) via supplier certificates and in-house LC-HRMS checks .

Q. What strategies optimize this compound recovery in complex biological matrices (e.g., liver microsomes)?

Modify SPE protocols with mixed-mode sorbents (e.g., Oasis HLB) to enhance lipid removal. Include a protein precipitation step with acetonitrile (1:3 v/v) prior to SPE for improved recovery in lipophilic matrices .

Q. How do researchers reconcile contradictory pharmacokinetic data for this compound across species?

Perform allometric scaling with species-specific correction factors for hepatic extraction ratios. Validate interspecies differences in cytochrome P450 metabolism using in vitro microsomal assays .

Q. What computational tools aid in predicting this compound stability under varying pH and temperature?

Use molecular dynamics simulations (e.g., Gaussian or AMBER) to model lactone ring opening kinetics. Correlate in silico predictions with forced degradation studies (e.g., 40°C/75% RH for 14 days) .

Q. How can cross-disciplinary studies (e.g., environmental analysis) leverage this compound methodologies?

Adapt LC-MS/MS protocols for wastewater analysis by adjusting SPE cartridges to hydrophilic-lipophilic balance (HLB) types. Quantify this compound as a tracer for pharmaceutical pollution in tandem with biodegradation studies .

Q. What ethical considerations apply to human plasma studies using this compound?

Ensure informed consent explicitly covers the use of deuterated compounds. Document IS sourcing (e.g., Clearsynth Labs) and purity certifications to comply with institutional review board (IRB) requirements .

Methodological Tables

Table 1. Key LC-MS/MS Parameters for this compound Quantification

ParameterSpecificationReference
ColumnLuna C18 (2) 100Å, 100 × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile:2 mM NH4Ac (90:10, pH 3.6)
Ionization ModePositive ESI
LLOQ0.5 ng/mL

Table 2. Stability Testing Conditions for this compound

ConditionOutcome (% Accuracy)Reference
Room Temperature (24h)85–90%
Ice-Cold Bath (24h)95–105%
Freeze-Thaw (3 cycles)88–93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.